5-(3-Pyridinyl) Substitution Confers Superior Hydrogen-Bond Acceptor Capacity vs. 5-Phenyl Analog: Impact on Target Engagement and Solubility
The 5-(3-pyridinyl) substituent in CAS 349643-59-0 introduces a heteroatom hydrogen-bond acceptor (HBA) that is absent in the direct 5-phenyl analog CAS 140472-91-9 [1]. While quantitative co-crystal data for this specific compound are not publicly available, class-level SAR studies confirm that pyridyl HBAs improve aqueous solubility and target binding affinity. In the spiro-analog series, compounds retaining a nitrogen-containing heterocycle at position 5 showed anti-inflammatory activity superior to the reference drug diclofenac, a property attributed to enhanced interactions with cyclooxygenase active sites [2]. The 5-phenyl comparator lacks this HBA, resulting in a 1–2 log unit reduction in predicted aqueous solubility (ALOGPS consensus logS: -5.8 vs. -6.9 for the phenyl analog) and limited polar interaction potential [3]. This directly affects formulation and assay compatibility in early-stage screening.
| Evidence Dimension | Hydrogen-bond acceptor count and predicted aqueous solubility |
|---|---|
| Target Compound Data | CAS 349643-59-0: HBA count = 3 (pyridine N, benzoxazine O, pyrazole N); Consensus logS = -5.8 (ALOGPS prediction) |
| Comparator Or Baseline | 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS 140472-91-9): HBA count = 2; Consensus logS = -6.9 (ALOGPS prediction) |
| Quantified Difference | ΔHBA = +1 (50% increase); ΔlogS ≈ 1.1 log units (~12-fold solubility advantage for CAS 349643-59-0) |
| Conditions | In silico prediction using ALOGPS 2.1; experimental validation not available in published literature |
Why This Matters
Procurement decision: the pyridinyl-bearing compound offers significantly better aqueous developability and formulation flexibility than the 5-phenyl analog, reducing the need for solubility-enhancing excipients or structural rescue chemistry.
- [1] Desenko, S. M. et al. Aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines. Chem. Heterocycl. Compd., 1999, 35, 716–721. View Source
- [2] Mandzyuk, L. Z. et al. Spiro Derivatives of 1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines. Chem. Heterocycl. Compd., 2020, 56, 1485–1490. View Source
- [3] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Solubility prediction for CAS 349643-59-0 and CAS 140472-91-9. View Source
